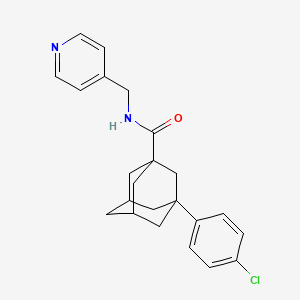
ABC294640
Vue d'ensemble
Description
Opaganib, également connu sous le nom d'ABC294640, est un inhibiteur sélectif de l'enzyme sphingosine kinase-2. Ce composé a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles dans divers domaines, notamment l'oncologie, l'inflammation et les infections virales. Opaganib est un médicament expérimental qui fait l'objet d'études pour son efficacité dans le traitement de différents types de cancer, de maladies inflammatoires et d'infections virales telles que la COVID-19 .
Mécanisme D'action
Target of Action
ABC294640, also known as Opaganib, is a selective inhibitor of sphingosine kinase 2 (SK2) . SK2 is a key enzyme in the metabolism of sphingolipids, which are overexpressed in many cancers, making them important targets for the development of antitumor drugs .
Mode of Action
This compound selectively inhibits SK2 . This inhibition blocks the synthesis of sphingosine 1-phosphate (S1P) and its activities, which include regulation of fundamental biological processes such as cell proliferation, migration, immune cell trafficking, angiogenesis, immune-modulation, and suppression of innate immune responses from T-cells . This compound also suppresses the firing of action potentials in cultured hippocampal neurons from neonatal mice and inhibits endogenous sodium, potassium, and calcium currents in both cultured neurons .
Biochemical Pathways
The inhibition of SK2 by this compound affects the balance of sphingolipid metabolism, specifically the ceramide/S1P balance that regulates tumor cell proliferation and sensitivity to radiation and chemotherapy . It results in the accumulation of proapoptotic ceramides and a decrease in antiapoptotic S1P .
Result of Action
This compound has demonstrated antitumor activity in vitro . It suppresses the proliferation of a broad panel of tumor cell lines, inhibits tumor cell migration, and induces apoptosis in multiple myeloma cell lines . It also suppresses neuronal excitability and inhibits multiple endogenously and exogenously expressed voltage-gated ion channels in cultured cells .
Action Environment
The fast onset and recovery of the inhibition indicated that this compound was likely to inhibit ion channels by acting directly on channel proteins, rather than by inhibiting SK2 . This suggests that the action of this compound can be influenced by the environment of the cell, including the presence of other molecules and the state of the ion channels .
Analyse Biochimique
Biochemical Properties
ABC294640 interacts with SphK2, an enzyme that plays a crucial role in sphingolipid metabolism . By inhibiting SphK2, this compound disrupts the balance of sphingolipids within cells, leading to a decrease in sphingosine-1-phosphate (S1P) and an increase in ceramide . These changes in sphingolipid levels can influence various biochemical reactions within the cell .
Cellular Effects
This compound has been shown to inhibit the growth of cancer cells and induce apoptosis . It achieves this by inhibiting the activity of SphK2, leading to a decrease in S1P, a lipid signaling molecule known to promote cell proliferation and survival . Additionally, this compound has been found to influence cell signaling pathways, inhibiting AKT-S6K1 signaling while activating JNK signaling .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with SphK2. By inhibiting SphK2, this compound prevents the conversion of sphingosine to S1P . This leads to an accumulation of ceramide, a pro-apoptotic molecule, and a decrease in S1P, a pro-survival molecule . These changes at the molecular level can trigger apoptosis and inhibit cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to cause changes in sphingolipid levels over time . Administration of this compound results in a decrease in S1P levels within the first 12 hours, with levels returning to baseline at 24 hours .
Dosage Effects in Animal Models
In animal models, oral administration of this compound has been shown to significantly inhibit tumor growth . For example, in a study involving HT-29 xenografts in nude mice, this compound administration led to a significant reduction in tumor volume .
Metabolic Pathways
This compound is involved in the sphingolipid metabolic pathway . By inhibiting SphK2, it disrupts the conversion of sphingosine to S1P, leading to changes in the levels of these key sphingolipids . This can have various effects on metabolic flux and metabolite levels within the cell .
Subcellular Localization
Given its role as a SphK2 inhibitor, it is likely that it localizes to the sites of SphK2 activity within the cell .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'opaganib implique plusieurs étapes clés. Le matériau de départ est généralement un dérivé de l'adamantane, qui subit une série de réactions pour introduire les groupes fonctionnels nécessaires. La voie de synthèse comprend les étapes suivantes :
Formation du noyau adamantane : Le noyau adamantane est synthétisé par une série de réactions de cyclisation.
Introduction du groupe carboxamide : Le groupe carboxamide est introduit par une réaction de couplage d'amide.
Chloration : Le cycle aromatique est chloré à l'aide d'un agent chlorant approprié.
Substitution de la pyridine : Le cycle pyridine est introduit par une réaction de substitution nucléophile.
Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques tels que le dichlorométhane ou le tétrahydrofurane, et les réactions sont effectuées sous atmosphère inerte pour empêcher l'oxydation .
Méthodes de production industrielle
La production industrielle de l'opaganib suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela implique l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour garantir une qualité et un rendement constants. Le processus est conçu pour minimiser les déchets et réduire l'impact environnemental de la production .
Analyse Des Réactions Chimiques
Types de réactions
L'opaganib subit plusieurs types de réactions chimiques, notamment :
Oxydation : L'opaganib peut être oxydé pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels de la molécule.
Substitution : Les réactions de substitution nucléophile sont couramment utilisées pour introduire différents substituants sur le cycle aromatique.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et lithium et le borohydrure de sodium sont utilisés.
Substitution : Les réactions de substitution nucléophile utilisent souvent des réactifs tels que l'hydrure de sodium et le carbonate de potassium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'opaganib avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des études et des applications supplémentaires .
Applications de la recherche scientifique
L'opaganib a un large éventail d'applications de recherche scientifique :
Oncologie : L'opaganib fait l'objet d'études pour son potentiel à inhiber la croissance tumorale et à améliorer l'efficacité d'autres traitements anticancéreux. .
Infections virales : L'opaganib a démontré une activité antivirale contre des virus tels que le SRAS-CoV-2, le virus responsable de la COVID-19.
Radioprotection : L'opaganib a montré un potentiel en tant qu'agent radioprotecteur, protégeant contre les dommages induits par les radiations dans des études précliniques.
Mécanisme d'action
L'opaganib exerce ses effets en inhibant sélectivement la sphingosine kinase-2. Cette inhibition bloque la synthèse du sphingosine-1-phosphate, une molécule de signalisation lipidique impliquée dans divers processus cellulaires tels que la prolifération cellulaire, la migration et le trafic des cellules immunitaires. En inhibant la sphingosine kinase-2, l'opaganib réduit les niveaux de sphingosine-1-phosphate, modulant ainsi ces processus cellulaires et exerçant ses effets thérapeutiques .
Applications De Recherche Scientifique
Opaganib has a wide range of scientific research applications:
Oncology: Opaganib is being studied for its potential to inhibit tumor growth and enhance the efficacy of other cancer treatments. .
Viral Infections: Opaganib has demonstrated antiviral activity against viruses such as SARS-CoV-2, the virus responsible for COVID-19.
Radioprotection: Opaganib has shown potential as a radioprotective agent, protecting against radiation-induced damage in preclinical studies.
Comparaison Avec Des Composés Similaires
L'opaganib est unique dans son inhibition sélective de la sphingosine kinase-2. Des composés similaires comprennent :
Fingolimod : Un autre inhibiteur de la sphingosine kinase, mais il cible la sphingosine kinase-1 et la sphingosine kinase-2.
Siponimod : Un modulateur sélectif du récepteur du sphingosine-1-phosphate.
Ozanimod : Un autre modulateur du récepteur du sphingosine-1-phosphate.
L'unicité de l'opaganib réside dans son inhibition sélective de la sphingosine kinase-2, ce qui en fait un candidat prometteur pour cibler des voies spécifiques impliquées dans le cancer, l'inflammation et les infections virales .
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O/c24-20-3-1-19(2-4-20)22-10-17-9-18(11-22)13-23(12-17,15-22)21(27)26-14-16-5-7-25-8-6-16/h1-8,17-18H,9-15H2,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOTVXGYTWCKQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)NCC4=CC=NC=C4)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801318727 | |
| Record name | Opaganib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Opaganib selectively inhibits [sphingosine kinase-2 (SK2)](https://go.drugbank.com/polypeptides/Q9NRA0). This inhibition blocks the synthesis of sphingosine 1-phosphate (S1P) and its activities (which includes regulation of fundamental biological processes such as cell proliferation, migration, immune cell trafficking, angiogenesis, immune-modulation, and suppression of innate immune responses from T-cells). This drug has dual anti-inflammatory and antiviral activity targeting a host cell component and is unaffected by viral mutation, contributing to minimization of the likelihood of resistance. It is currently being investigated against COVID-19 as it has demonstrated anti-SARS-CoV-2 activity in studies. | |
| Record name | Opaganib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12764 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
915385-81-8 | |
| Record name | Opaganib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915385-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Opaganib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12764 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Opaganib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OPAGANIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRG21OQ517 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


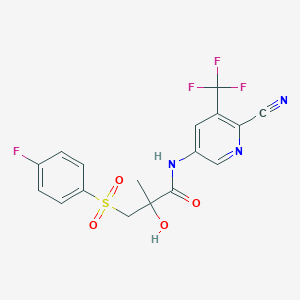
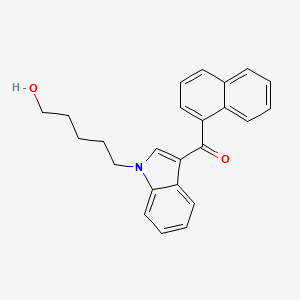
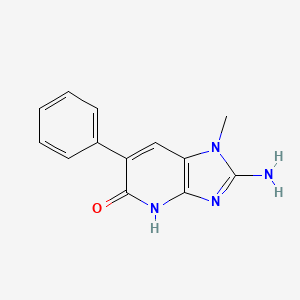

![3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamideHydrochloride](/img/structure/B605007.png)





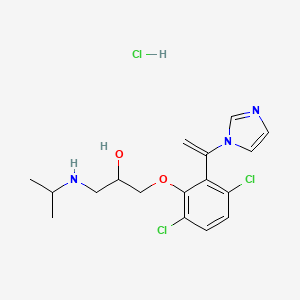

![1-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl]-3,3-diphenylpiperidin-2-one](/img/structure/B605027.png)
